4-amino-N-ethyl-3-hydroxybenzamide

Catalog No.
S3454374
CAS No.
912839-31-7
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-N-ethyl-3-hydroxybenzamide

CAS Number

912839-31-7

Product Name

4-amino-N-ethyl-3-hydroxybenzamide

IUPAC Name

4-amino-N-ethyl-3-hydroxybenzamide

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-11-9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,2,10H2,1H3,(H,11,13)

InChI Key

NOCYGGQATZNWOR-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC(=C(C=C1)N)O

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)O

4-Amino-N-ethyl-3-hydroxybenzamide is an organic compound with the molecular formula C9H12N2O2C_9H_{12}N_2O_2. It is a derivative of benzamide, featuring an amino group at the fourth position, an ethyl group attached to the nitrogen atom, and a hydroxyl group at the third position on the benzene ring. This structural configuration contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield corresponding amine or alcohol derivatives with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can react with electrophiles such as halogens, nitro groups, and sulfonic acids, allowing for diverse synthetic applications.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride.

The biological activity of 4-amino-N-ethyl-3-hydroxybenzamide is attributed to its ability to interact with various molecular targets due to the presence of hydroxyl and amino groups. These functional groups facilitate hydrogen bonding, enhancing its interaction with enzymes and receptors. Notably, the compound exhibits antioxidant properties, potentially scavenging free radicals and inhibiting oxidative stress. This mechanism may contribute to its therapeutic effects in various biological contexts.

The synthesis of 4-amino-N-ethyl-3-hydroxybenzamide typically involves several key steps:

  • Starting Material: The process begins with 4-hydroxybenzoic acid.
  • Formation of 4-Hydroxybenzoyl Chloride: The 4-hydroxybenzoic acid is converted into 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride.
  • Amidation Reaction: This intermediate is then reacted with ethylamine in the presence of a base (e.g., sodium hydroxide) to produce 4-hydroxy-N-ethylbenzamide.
  • Amination: Finally, an amination reaction introduces the amino group at the fourth position, yielding 4-amino-N-ethyl-3-hydroxybenzamide.

4-Amino-N-ethyl-3-hydroxybenzamide has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing therapeutic agents, particularly those targeting oxidative stress-related conditions.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry due to its reactive functional groups.

Studies on the interactions of 4-amino-N-ethyl-3-hydroxybenzamide with biological targets have demonstrated its ability to modulate enzyme activity and receptor interactions. These studies highlight its potential as an antioxidant and suggest further exploration into its pharmacological applications. The compound's unique structure allows for specific binding interactions that could lead to enhanced efficacy in therapeutic contexts.

Several compounds share structural similarities with 4-amino-N-ethyl-3-hydroxybenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-N-ethylbenzamideAmino group at third positionLacks hydroxyl group; may exhibit different biological activities
3-Hydroxy-N-methylbenzamideHydroxyl group at third positionMethyl group instead of ethyl; potentially different solubility characteristics
N,N-Diethyl-3-hydroxybenzamideDiethyl substitution on nitrogenIncreased lipophilicity; potential differences in pharmacokinetics
3-Hydroxy-N-propylbenzamidePropyl substitution on nitrogenVariation in chain length may affect biological activity

Comparison

4-Amino-N-ethyl-3-hydroxybenzamide stands out due to the combination of both an amino and a hydroxyl group on the benzene ring. This dual functionality may enhance its biological activity compared to similar compounds, potentially leading to increased antioxidant or antibacterial effects through synergistic interactions among its functional groups.

XLogP3

0.4

Dates

Last modified: 08-19-2023

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